3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA
Overview
Description
3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the given compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple pathways .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 3,4,5-triethoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)thiourea
- 3-(4-Phenyl-1,3-thiazol-2-yl)-1-(3,4,5-triethoxyphenyl)thiourea
Uniqueness
The uniqueness of 3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-28-18-12-16(13-19(29-5-2)20(18)30-6-3)21(27)25-22(31)26-23-24-17(14-32-23)15-10-8-7-9-11-15/h7-14H,4-6H2,1-3H3,(H2,24,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLZNDKGBQOKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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